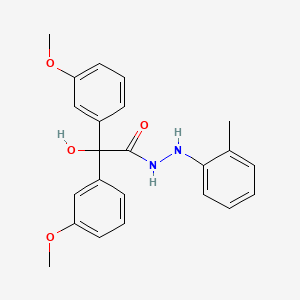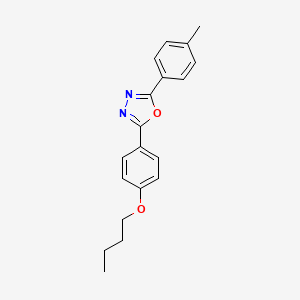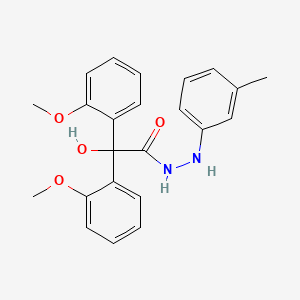
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide
Übersicht
Beschreibung
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide, commonly known as HMBHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. HMBHA belongs to the class of hydrazide derivatives, which have been widely studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of HMBHA is not fully understood, but it is believed to involve multiple pathways and targets. HMBHA has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. HMBHA has also been reported to interact with cellular proteins, such as heat shock proteins and cytoskeletal proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
HMBHA has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, HMBHA has been reported to induce DNA damage, inhibit cell migration and invasion, and modulate the expression of genes involved in angiogenesis and metastasis. In diabetic animals, HMBHA has been shown to reduce blood glucose levels, improve insulin sensitivity, and increase the expression of key metabolic enzymes in the liver and skeletal muscle. In neuronal cells, HMBHA has been reported to protect against oxidative stress and inflammation, enhance mitochondrial function, and promote neuronal survival and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
HMBHA has several advantages as a research tool, including its relative ease of synthesis, low toxicity, and diverse biological activities. HMBHA can be easily modified to generate analogs with improved potency and selectivity, which may be useful for developing novel therapeutics. However, there are also some limitations to using HMBHA in lab experiments, such as its poor solubility in aqueous media and its potential for off-target effects. Careful dose-response and toxicity studies are therefore necessary to ensure the validity and safety of HMBHA-based experiments.
Zukünftige Richtungen
There are several potential future directions for HMBHA research, including:
1. Elucidating the molecular targets and pathways involved in HMBHA's biological effects, which may provide insights into its therapeutic potential and mechanisms of action.
2. Developing HMBHA analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility, stability, and bioavailability.
3. Investigating the efficacy of HMBHA in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Exploring the potential synergistic effects of HMBHA with other drugs or compounds, which may enhance its therapeutic efficacy and reduce side effects.
5. Conducting clinical trials to evaluate the safety and efficacy of HMBHA in human subjects, which may lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
HMBHA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, HMBHA has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. HMBHA has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of key genes involved in these processes.
In diabetes research, HMBHA has been investigated for its potential hypoglycemic and anti-diabetic effects. HMBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, possibly by enhancing glucose uptake and utilization in peripheral tissues.
In neurodegenerative disorder research, HMBHA has been studied for its potential neuroprotective effects against oxidative stress and inflammation, which are key pathological mechanisms in diseases such as Alzheimer's and Parkinson's. HMBHA has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines in neuronal cells, thereby reducing neuronal damage and death.
Eigenschaften
IUPAC Name |
2-hydroxy-2,2-bis(3-methoxyphenyl)-N'-(2-methylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-8-4-5-13-21(16)24-25-22(26)23(27,17-9-6-11-19(14-17)28-2)18-10-7-12-20(15-18)29-3/h4-15,24,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYRWHIHBJEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NNC(=O)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874434.png)
![11-(1-propyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874452.png)
![2-phenyl-N-(1-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3874461.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874464.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3874474.png)
![2-(diethylamino)ethyl 2-{[4-(methoxycarbonyl)benzoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B3874481.png)
![2-hydroxysuccinic acid - N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-1-propanamine (1:1)](/img/structure/B3874487.png)

![2-{[2-(4-morpholinyl)ethyl]thio}-1-(2-phenylethyl)-1H-benzimidazole dihydrochloride](/img/structure/B3874500.png)

![[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3874526.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3874534.png)